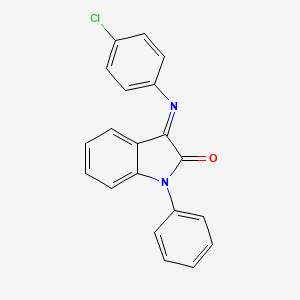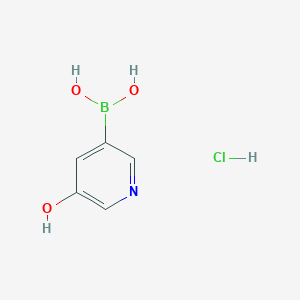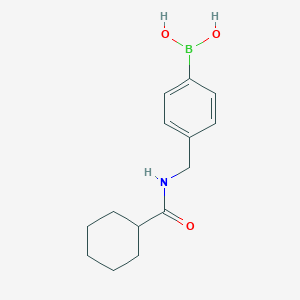
(4-(环己烷甲酰胺甲基)苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
The molecular formula of “(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid” is C14H20BNO3 .Chemical Reactions Analysis
Boronic acids, such as “(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling, a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis
Phenyl boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .科学研究应用
硼酸催化的反应
硼酸,包括(4-(环己烷甲酰胺甲基)苯基)硼酸,因其在有机反应中的多功能应用而闻名。它们在催化各种有机转化中发挥着至关重要的作用,包括羟胺酸与醌亚胺缩酮的具有高度对映选择性的氮杂-迈克尔加成反应,从而导致稠密官能化的环己烷 (Hashimoto, Gálvez, & Maruoka, 2015)。另一项应用涉及羧酸和胺之间的脱水缩合,硼酸作为有效的催化剂,导致有效的酰胺化过程 (Wang, Lu, & Ishihara, 2018)。
材料合成和改性
磷光材料的创建
芳基硼酸与合适的二元醇进行环酯化的过程已被证明是创建有机室温磷光 (RTP) 和机械发光 (ML) 材料的直接方法。这种改性可以显着改变材料的光学性质,在各个领域提供潜在的应用 (Zhang et al., 2018)。
传感器设计和分子识别
苯基硼酸,(4-(环己烷甲酰胺甲基)苯基)硼酸所属的一类,由于其与糖类的结合亲和力而在传感器设计中至关重要。这一特性使其适用于医学诊断和生物化学。它们与二醇形成可逆共价键的能力使它们可用于糖类识别和作为结合配体 (Mu et al., 2012)。
生物学应用
对二醇的高亲和力
某些硼酸对含二醇的化合物表现出非凡的亲和力,使其成为传感器设计的理想选择。这种高亲和力,加上结合后显着的荧光变化,为其在生物传感和标记中的应用开辟了机会 (Cheng, Ni, Yang, & Wang, 2010)。
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (which acts as a nucleophile) from boron to a transition metal, such as palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules .
Result of Action
The primary result of the action of (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and function .
Action Environment
The action of (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid, like other boronic acids used in Suzuki–Miyaura cross-coupling reactions, is influenced by various environmental factors. These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that they can occur in a variety of environments.
安全和危害
属性
IUPAC Name |
[4-[(cyclohexanecarbonylamino)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h6-9,12,18-19H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOOSXPXXJOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-Chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2419519.png)
![[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2419520.png)
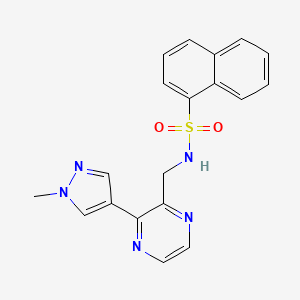
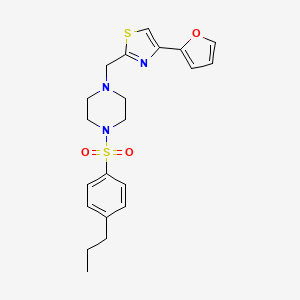
![(4-Bromophenyl)-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]methanone](/img/structure/B2419526.png)

![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)
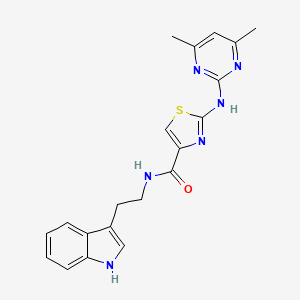
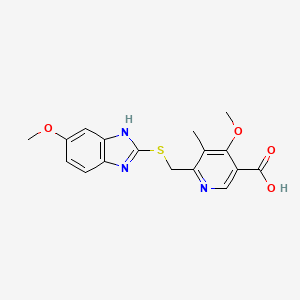
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2419535.png)
![2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2419538.png)

